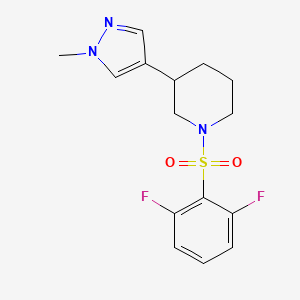

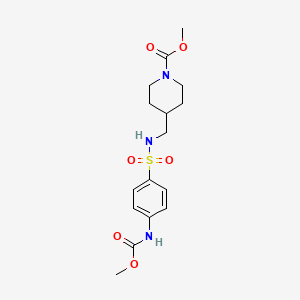

![molecular formula C12H12N2O2 B2652104 N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamide CAS No. 13608-58-7](/img/structure/B2652104.png)

N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It’s a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .

Synthesis Analysis

Oxazoline, a related compound to oxazole, is synthesized in various ways based on the substrates involved such as amino alcohols, carboxylic acids, carbonyl compounds, alkenes, etc .

Molecular Structure Analysis

Oxazoles have a five-membered ring structure with one oxygen atom and one nitrogen atom .

Chemical Reactions Analysis

The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .

Physical and Chemical Properties Analysis

Oxazole was first prepared in 1947, has a boiling point of 69 °C and is a stable liquid at room temperature .

Scientific Research Applications

Synthesis and Structural Analysis

N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamide and its derivatives have been synthesized and structurally characterized in various studies. The compounds were typically synthesized through reactions involving acetamide with different derivatives and then characterized using techniques such as NMR, LC-MS/MS, IR, and elemental analysis to confirm their structures and properties. For instance, N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides were synthesized and structurally elucidated through 1H-NMR, 13C-NMR, LC-MS/MS spectral data, and elemental analyses (Evren et al., 2019). Similarly, N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl}acetamide derivatives were synthesized and characterized using IR, 1HNMR, and elemental analysis (Baviskar et al., 2013).

Anticancer and Antimicrobial Activities

These compounds have shown potential in biomedical applications, particularly in anticancer and antimicrobial activities. For example, certain derivatives demonstrated selective cytotoxicity against A549 human lung adenocarcinoma cells while exhibiting high selectivity and inducing apoptosis, though not as potent as the standard, cisplatin (Evren et al., 2019). The compounds were also investigated for their in vitro antibacterial activity against various bacterial strains like Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi, as well as antifungal activity against fungi such as Aspergillus niger and Candida albicans (Baviskar et al., 2013).

Crystal Structure and Stability

In another study, the crystal structure of N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide was analyzed using single-crystal X-ray diffraction. The crystal structure was found to be stabilized by various noncovalent interactions, and Hirshfeld surface analysis was used to quantitatively investigate these interactions that stabilize crystal packing (Gouda et al., 2022). The study also assessed the compound's cytotoxicity and its redox profile using different in vitro assays.

Future Directions

Properties

IUPAC Name |

N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-9(15)13-8-11-7-12(14-16-11)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMMHUSFYVDFYTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1=CC(=NO1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(3-chlorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2652022.png)

![[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-propan-2-yloxyphenyl)methanone](/img/structure/B2652025.png)

![3-(5-Oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-benzaldehyde](/img/structure/B2652028.png)

![1,3,6-trimethyl-5-((4-(phenylamino)phenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2652031.png)

![(E)-3-(Imidazo[2,1-b]thiazol-5-yl)acrylic acid](/img/structure/B2652034.png)

![[5-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methoxybenzoate](/img/structure/B2652035.png)

![5-(benzo[d]thiazol-2-yl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)thiophene-2-carboxamide](/img/structure/B2652037.png)

![3-(3,4-Dimethoxyphenyl)-6-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2652041.png)

![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide](/img/structure/B2652044.png)